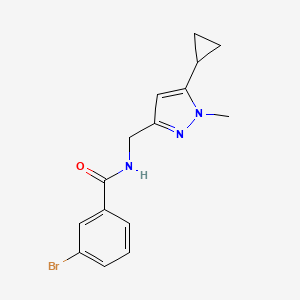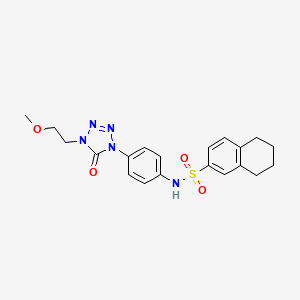
N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The tetrazole ring could potentially be formed through a [2+3] cycloaddition reaction involving an azide and a nitrile. The sulfonamide group could be introduced through a substitution reaction involving a sulfonyl chloride. The methoxyethyl group could be introduced through a Williamson ether synthesis or a similar reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a polycyclic system. The tetrazole ring is aromatic and would contribute to the compound’s stability. The sulfonamide group could potentially form hydrogen bonds, which could affect the compound’s physical properties and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. The tetrazole ring is relatively stable but can participate in reactions under certain conditions. The sulfonamide group could potentially be hydrolyzed to yield a sulfonic acid and an amine. The ether group is generally quite stable but could potentially be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the tetrazole ring could potentially increase the compound’s acidity. The sulfonamide group could allow the compound to form hydrogen bonds, which could affect its solubility and boiling point .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
One of the primary research applications of tetrahydronaphthalene-sulfonamide derivatives is their potent antimicrobial activity. A study highlights the synthesis of new tetrahydronaphthalene-sulfonamide derivatives, which demonstrated significant inhibitory activities against a variety of Gram-positive, Gram-negative bacterial strains, and Candida Albicans. These compounds showed a marked safety profile towards human normal cells, indicating their potential as antimicrobial agents (Mohamed et al., 2021).
Catalytic Applications
Another area of application is in catalysis, where such compounds are used in selective C-C bond activation processes. Research indicates that benzyl sulfonamide/alcohol-tethered alkylidenecyclopropanes undergo rhodium-catalyzed, substrate-controlled selective C-C bond activation. This process yields benzo[c]azepine/oxepines, dihydronaphthalen-1-amines, and conjugated dienes, showcasing the compound's utility in the synthesis of organic structural units (Chen et al., 2016).
Anticancer Research
Compounds containing the naphthalene-sulfonamide structure have been explored for their anticancer properties. A particular study evaluated the cytotoxic activity of phenylaminosulfanyl-1,4‐naphthoquinone derivatives against human cancer cell lines. Some compounds displayed potent cytotoxic activity with low toxicity towards normal human kidney cells, indicating their potential as anticancer agents (Ravichandiran et al., 2019).
Inhibition of Carbonic Anhydrase
Research has also been conducted on the inhibitory effects of novel sulfonamide derivatives on carbonic anhydrase isozymes. A study showed that sulfonamides derived from indanes and tetralines were effective inhibitors of human carbonic anhydrase isozymes, highlighting their potential for therapeutic applications in conditions where carbonic anhydrase activity is implicated (Akbaba et al., 2014).
Anion Binding and Recognition
Tetrazoles and acyl sulfonamides, structures related to the target compound, have been studied for their anion-binding properties. These highly acidic N-H functional groups have shown competence in anion binding, which is crucial in the development of recognition elements in supramolecular chemistry (Pinter et al., 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4S/c1-29-13-12-24-20(26)25(23-22-24)18-9-7-17(8-10-18)21-30(27,28)19-11-6-15-4-2-3-5-16(15)14-19/h6-11,14,21H,2-5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURCCSQZYUJQGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2973758.png)

![1-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2973761.png)
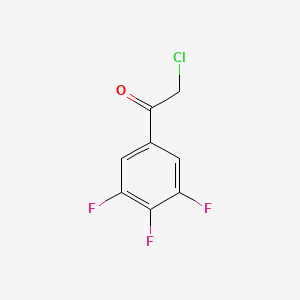
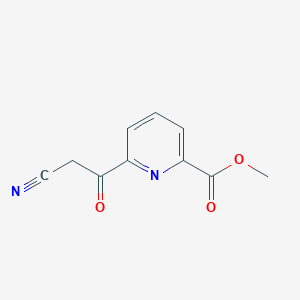
![N-(benzo[d]thiazol-2-yl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2973764.png)
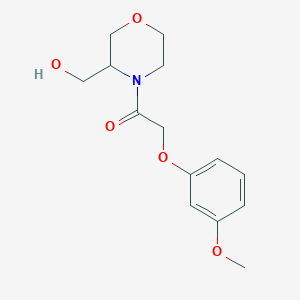
![N'-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-2,4-dimethylbenzohydrazide](/img/structure/B2973767.png)
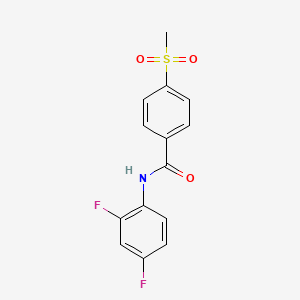

![N-(5-((2,5-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2973774.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2973777.png)
